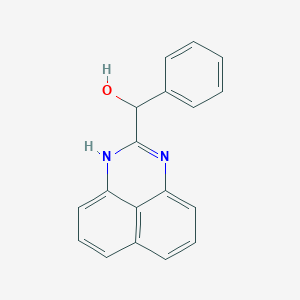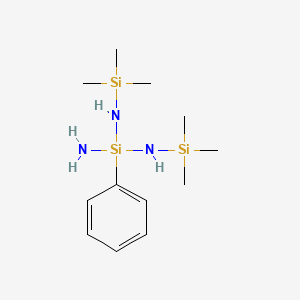![molecular formula C10H17ClO2 B14710699 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane CAS No. 22195-60-4](/img/structure/B14710699.png)
2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1,4-dioxaspiro[46]undecane is a spiro compound featuring a unique structure with a chloromethyl group attached to a dioxaspiro undecane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a dioxaspiro undecane derivative. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane Derivatives: These compounds share a similar dioxane ring structure but may have different substituents.
Spiro Compounds: Other spiro compounds with different ring systems or substituents can be compared to highlight the unique properties of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane.
Uniqueness
2-(Chloromethyl)-1,4-dioxaspiro[46]undecane is unique due to its specific combination of a spiro structure and a chloromethyl group
Propiedades
Número CAS |
22195-60-4 |
|---|---|
Fórmula molecular |
C10H17ClO2 |
Peso molecular |
204.69 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1,4-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H17ClO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8H2 |
Clave InChI |
APZHURRBFHKXKX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)OCC(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


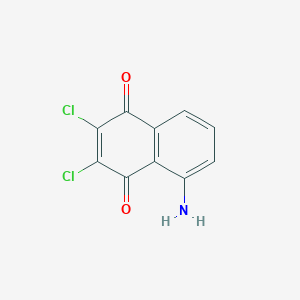
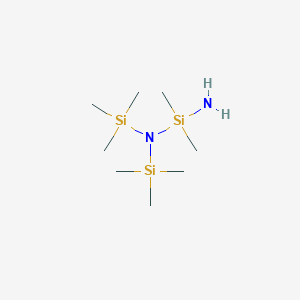
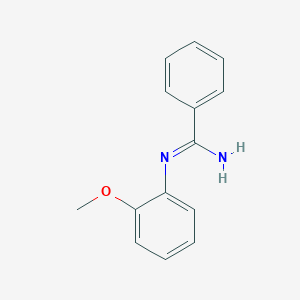
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
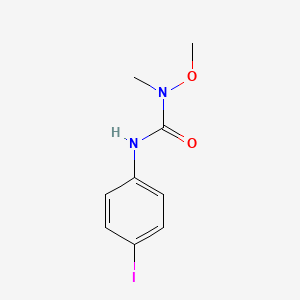
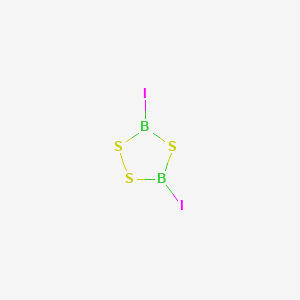


![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
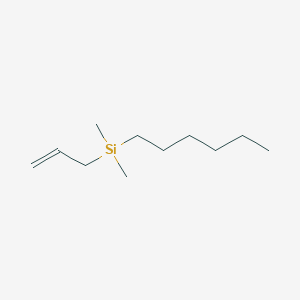
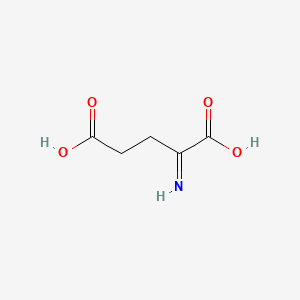
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
